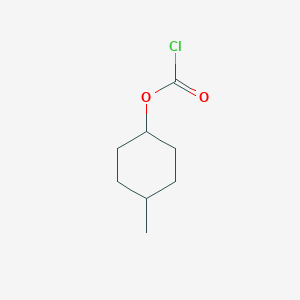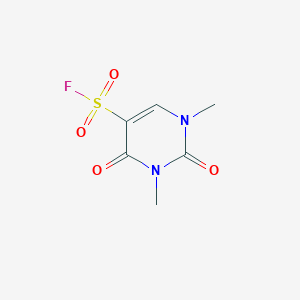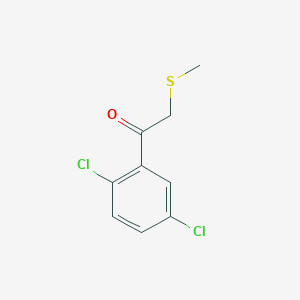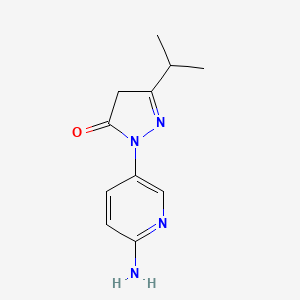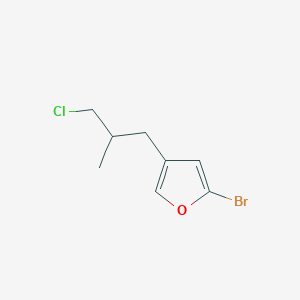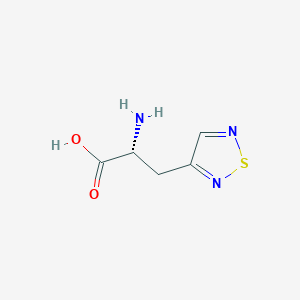![molecular formula C13H10O5 B13217860 4-[5-(Carboxymethyl)furan-2-yl]benzoic acid](/img/structure/B13217860.png)
4-[5-(Carboxymethyl)furan-2-yl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(Carboxymethyl)furan-2-yl]benzoic acid is an organic compound that belongs to the class of furan derivatives. This compound is characterized by a furan ring substituted with a carboxymethyl group and a benzoic acid moiety. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Carboxymethyl)furan-2-yl]benzoic acid typically involves the functionalization of a furan ring. One common method is the Suzuki–Miyaura coupling reaction, which involves the cross-coupling of boronic acids with halides in the presence of a palladium catalyst . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[5-(Carboxymethyl)furan-2-yl]benzoic acid can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxyl group can be reduced to an alcohol.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Furanones
Reduction: Alcohol derivatives
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
4-[5-(Carboxymethyl)furan-2-yl]benzoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-[5-(Carboxymethyl)furan-2-yl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-Carboxylphenylboronic acid pinacol ester
- Furan-2-carboxylic acid
- Benzoic acid derivatives
Comparison
4-[5-(Carboxymethyl)furan-2-yl]benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other furan derivatives, it may exhibit different reactivity and pharmacological activities, making it valuable for specific applications .
Properties
Molecular Formula |
C13H10O5 |
|---|---|
Molecular Weight |
246.21 g/mol |
IUPAC Name |
4-[5-(carboxymethyl)furan-2-yl]benzoic acid |
InChI |
InChI=1S/C13H10O5/c14-12(15)7-10-5-6-11(18-10)8-1-3-9(4-2-8)13(16)17/h1-6H,7H2,(H,14,15)(H,16,17) |
InChI Key |
YBWDVRMOMGDNIP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


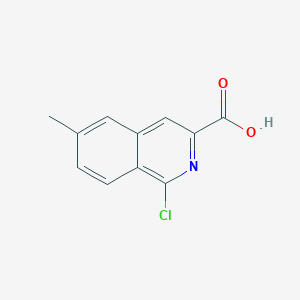
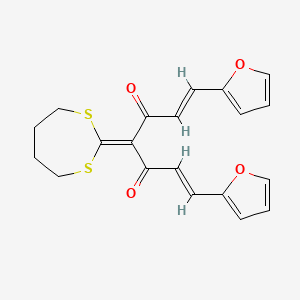
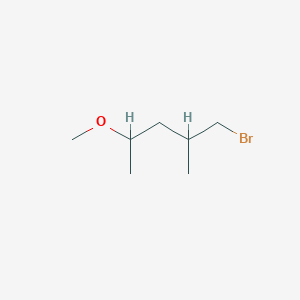
![Hexahydro-2H-cyclopenta[b]furan-3a-amine](/img/structure/B13217794.png)
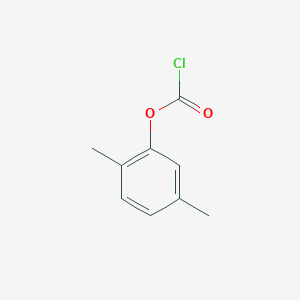
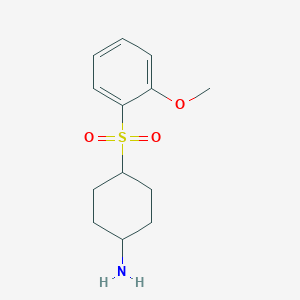
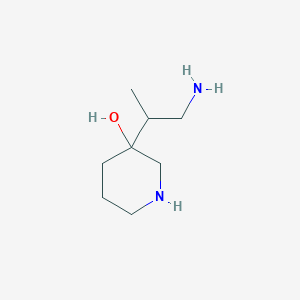
![tert-Butyl 3-amino-3-[3-(dimethylamino)phenyl]-2,2-dimethylpropanoate](/img/structure/B13217816.png)
